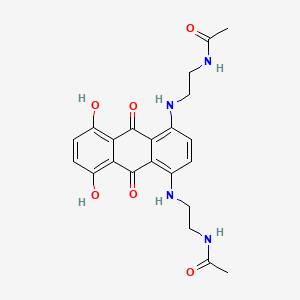

Acetamide, N,N'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis-

Description

This compound is an anthraquinone-derived acetamide featuring a central 9,10-dihydroxy-9,10-dioxoanthracene core symmetrically substituted with bis(iminoethyl)acetamide groups. Its structure confers unique physicochemical properties, including a high molecular weight (calculated ~600–650 g/mol), moderate hydrophobicity (LogP: 2.656), and low aqueous solubility (5.3 × 10⁻⁴ g/L at 25°C) . The anthraquinone moiety enables π-π stacking interactions, while hydroxyl and carbonyl groups facilitate hydrogen bonding, making it relevant in medicinal chemistry for targeting DNA or redox-active enzymes .

Properties

CAS No. |

70476-97-0 |

|---|---|

Molecular Formula |

C22H24N4O6 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

N-[2-[[4-(2-acetamidoethylamino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethyl]acetamide |

InChI |

InChI=1S/C22H24N4O6/c1-11(27)23-7-9-25-13-3-4-14(26-10-8-24-12(2)28)18-17(13)21(31)19-15(29)5-6-16(30)20(19)22(18)32/h3-6,25-26,29-30H,7-10H2,1-2H3,(H,23,27)(H,24,28) |

InChI Key |

LNCJJXSRZVUNDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCNC1=C2C(=C(C=C1)NCCNC(=O)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves the following key steps:

Step 1: Synthesis of the 1,4-anthracenedione core

Starting from anthraquinone or substituted anthraquinones, selective hydroxylation at the 5,8-positions is performed to yield 5,8-dihydroxy-9,10-anthracenedione derivatives.Step 2: Introduction of imino-2,1-ethanediyl linkages

The dihydroxy groups are functionalized via condensation reactions with appropriate aminoethanediyl derivatives to form imino linkages. This typically involves reaction with ethylenediamine or derivatives under controlled conditions to form Schiff bases or imine bonds.Step 3: Acetamide functionalization

The terminal amino groups are acetylated using acetic anhydride or acetyl chloride to form the bisacetamide moieties.

Specific Preparation Example from Patent Literature

According to patent EP0295316B1, a closely related compound, N,N'-[(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl)]bis[glycylglycinamide]dihydrobromide , was synthesized by reacting the anthracenedione core with amino acid derivatives under controlled conditions. While this exact compound differs by having glycylglycinamide substituents, the methodology informs the preparation of the bisacetamide derivative by analogy:

The anthracenedione intermediate is reacted with aminoethanediyl compounds in solvents such as sec-butyl acetate or chloroform, facilitating condensation to form imino linkages.

Subsequent acetylation steps yield the acetamide functionalities.

Purification is achieved by crystallization or chromatographic methods.

This patent highlights the importance of controlling reaction conditions to avoid over-oxidation or side reactions, especially given the sensitivity of the anthraquinone core and the reactive imino linkages.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse phase HPLC methods using acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) are effective for analyzing and purifying these compounds. Columns with small particle sizes (3 µm) enable fast and scalable separation, suitable for preparative isolation and pharmacokinetic studies.Spectroscopic Characterization

The compound’s structure is confirmed by NMR, IR, and mass spectrometry, ensuring the presence of acetamide groups and the anthracenedione core.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Hydroxylation | Anthraquinone + hydroxylating agent | Introduce 5,8-dihydroxy groups | Requires selective conditions |

| Condensation with aminoethanediyl | Ethylenediamine or derivatives in sec-butyl acetate or chloroform | Formation of imino-2,1-ethanediyl linkages | Control temperature and pH |

| Acetylation | Acetic anhydride or acetyl chloride | Formation of acetamide groups | Requires dry conditions to avoid hydrolysis |

| Purification | Reverse phase HPLC (MeCN/water/phosphoric acid) | Isolation of pure compound | Formic acid for MS compatibility |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the dioxo functionalities, converting them to hydroxyl groups.

Substitution: The acetamide groups can participate in substitution reactions, where the acyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxylated anthracene derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a component in specialized coatings and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process. Additionally, its enzyme inhibitory properties could be due to its binding to the active site of enzymes, preventing substrate access.

Comparison with Similar Compounds

N,N′-(2,2′-(5,8-Dihydroxy-9,10-dioxoanthracene-1,4-diyl)bis(azanediyl)bis(ethane-2,1-diyl))diisonicotinamide ()

- Structural Differences : Replaces acetamide termini with isonicotinamide groups, introducing pyridine rings.

- Properties : Higher polarity (PSA: ~150 Ų vs. 89.26 Ų in the target compound) due to pyridine nitrogen atoms.

- Bioactivity : Synthesized as an anticancer intermediate, with in vitro IC₅₀ values in the micromolar range against breast cancer cell lines .

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-(R-thio) Acetamides ()

- Structural Differences: Substitutes one iminoethyl group with a thioether (R-S-) moiety.

- Properties: Enhanced antioxidant capacity (IC₅₀: 12–25 µM in DPPH assays) compared to the non-thiolated target compound.

- Bioactivity : Exhibits dual antiplatelet (60–80% inhibition of ADP-induced aggregation) and antioxidant effects .

Bis-Pyrimidine Acetamides ()

- Structural Differences: Replaces the anthraquinone core with a phenyl-pyrimidine scaffold.

- Properties : Higher molecular weights (700–800 g/mol) and melting points (>250°C vs. ~200°C for the target compound).

- Bioactivity: Designed as kinase inhibitors, showing nanomolar affinity for EGFR and VEGFR2 .

Anthracenedione Derivatives ()

- Compound: 1,4-Dihydroxy-5,8-bis(((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione dihydrochloride.

- Structural Differences: Lacks acetamide linkages; instead, features ethylamino-hydroxyethyl side chains.

- Bioactivity : Demonstrated partial tumor regression in a Phase I trial (12 mg/m² dose), with dose-limiting myelosuppression .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N,N'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- is a complex anthraquinone derivative that may exhibit a range of pharmacological effects. This article reviews the current understanding of its biological activity based on available literature.

Chemical Structure and Properties

The compound features an anthraquinone backbone with multiple functional groups that contribute to its biological properties. The structure can be represented as follows:

Biological Activity Overview

Research indicates that acetamide derivatives can possess various biological activities including:

- Antimicrobial Activity : Studies have shown that similar anthraquinone compounds exhibit significant antibacterial properties against various pathogens.

- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals.

- Antitumor Activity : Some derivatives have been noted for their potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

A comparative analysis of related compounds suggests that acetamide derivatives demonstrate substantial antimicrobial effects. For instance, a study on bis-chloroacetamide derivatives reported potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates exceeding 80% for certain derivatives . Although specific data on the acetamide of interest is limited, its structural similarities to these compounds imply potential efficacy.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Pathogen | Inhibition (%) |

|---|---|---|

| Bis-chloroacetamide derivative 7 | Staphylococcus aureus | 83.4 |

| Bis-chloroacetamide derivative 7 | Pseudomonas aeruginosa | 78.8 |

| Acetamide derivative (hypothetical) | E. coli | TBD |

Antioxidant Activity

The antioxidant capacity of anthraquinone derivatives is often attributed to their ability to donate hydrogen atoms or electrons. A study found that sulfide derivatives of chloroacetamide exhibited antioxidant activity comparable to ascorbic acid . Given the hydroxyl substitutions in the target compound, it is reasonable to hypothesize similar antioxidant potential.

Table 2: Antioxidant Activity Comparison

| Compound Name | Inhibition (%) |

|---|---|

| Sulfide derivative 7 | 85.9 |

| Ascorbic Acid | 88.0 |

| Acetamide derivative (hypothetical) | TBD |

Antitumor Activity

While direct studies on the antitumor effects of the specified acetamide are scarce, anthraquinones are well-documented for their cytotoxic effects on various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through multiple mechanisms including DNA intercalation and topoisomerase inhibition.

Case Studies and Research Findings

- Antimicrobial Screening : Research on related bis-chloroacetamides has shown promising antibacterial activity against gram-positive and gram-negative bacteria, indicating potential for further exploration in drug development .

- Antioxidant Assays : The ABTS assay demonstrated significant antioxidant activity in structurally similar compounds, suggesting that the acetamide derivative could also exhibit beneficial effects in oxidative stress-related conditions .

- Cytotoxicity Studies : Investigations into anthraquinone derivatives have revealed their capacity to inhibit tumor growth in vitro and in vivo, warranting further studies into the specified acetamide's mechanisms of action.

Q & A

Q. What are the established synthetic pathways for preparing this anthraquinone-derived acetamide compound?

Methodological Answer: The compound is synthesized via ipso substitution reactions using fluorinated anthraquinone precursors. A common approach involves reacting 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione with excess diamines (e.g., ethylenediamine derivatives) in pyridine at room temperature to yield symmetrically substituted products . For asymmetrical derivatives, sequential mono- and bis-substitution reactions are employed, where a second amine is introduced after isolating the mono-substituted intermediate . Key steps include:

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of analytical techniques:

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer: Initial bioactivity screening should prioritize assays aligned with anthraquinone derivatives’ known activities:

- Antioxidant activity : DPPH radical scavenging assay (IC determination at 517 nm) .

- Antiplatelet effects : ADP-induced platelet aggregation assays using human PRP (platelet-rich plasma) .

- Antitumor potential :

Advanced Research Questions

Q. How can substituent variations on the amine groups influence bioactivity?

Methodological Answer: Systematic structure-activity relationship (SAR) studies are critical:

- Design : Synthesize analogs with varied R-groups (e.g., alkyl, aryl-thio, nitro substituents) using the ipso substitution protocol .

- Bioactivity profiling :

- Mechanistic insights : Use molecular docking to assess interactions with targets like topoisomerase II (anthraquinone’s DNA intercalation domain) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or cell models. Mitigate these by:

- Standardization :

- Use consistent cell lines (e.g., ATCC-certified L1210) and passage numbers.

- Normalize DPPH assay parameters (solvent: ethanol, pH 7.4) .

- Control benchmarking : Include reference compounds (e.g., ascorbic acid for antioxidants, doxorubicin for cytotoxicity) in each experiment .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify trends in substituent-driven activity .

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

Methodological Answer: Leverage reaction design frameworks like ICReDD’s integrated computational-experimental approach:

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., amine nucleophilicity in ipso substitution) .

- Machine learning : Train models on historical reaction data (solvent, temperature, yield) to predict optimal conditions for new analogs .

- Microfluidic validation : Test computational predictions on milligram scales using continuous-flow reactors to minimize reagent waste .

Q. What advanced techniques elucidate the compound’s mechanism of action in multidrug-resistant (MDR) cancer models?

Methodological Answer:

Q. How should researchers design experiments to assess environmental stability and degradation products?

Methodological Answer:

- Photodegradation studies :

- Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor degradation via HPLC-MS .

- Identify quinone-semiquinone radical intermediates using EPR spectroscopy .

- Biodegradation assays :

- Incubate with soil microbiota (OECD 301F protocol) and quantify residual compound via GC-MS .

- Screen for toxic metabolites using Daphnia magna acute toxicity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.